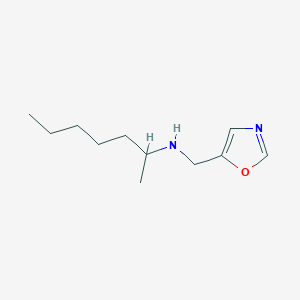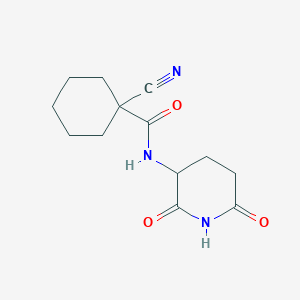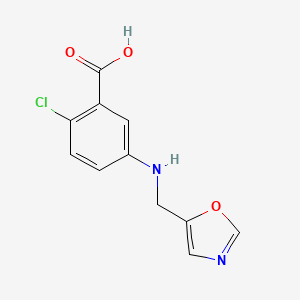
2-Chloro-5-(1,3-oxazol-5-ylmethylamino)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-(1,3-oxazol-5-ylmethylamino)benzoic acid, also known as COB, is a chemical compound that has been extensively studied for its potential applications in scientific research. COB is a heterocyclic compound that contains both a benzene ring and an oxazole ring, as well as a chlorine atom and an amino group. This compound has been synthesized using various methods and has been shown to have a range of biochemical and physiological effects.
作用機序
The mechanism of action of 2-Chloro-5-(1,3-oxazol-5-ylmethylamino)benzoic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 2-Chloro-5-(1,3-oxazol-5-ylmethylamino)benzoic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 2-Chloro-5-(1,3-oxazol-5-ylmethylamino)benzoic acid has also been shown to inhibit the activity of protein kinase C (PKC), a signaling molecule that is involved in cell growth and differentiation.
Biochemical and Physiological Effects:
2-Chloro-5-(1,3-oxazol-5-ylmethylamino)benzoic acid has been shown to have a range of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer effects, 2-Chloro-5-(1,3-oxazol-5-ylmethylamino)benzoic acid has been shown to have anti-viral effects against human immunodeficiency virus (HIV) and hepatitis C virus (HCV). 2-Chloro-5-(1,3-oxazol-5-ylmethylamino)benzoic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
実験室実験の利点と制限
2-Chloro-5-(1,3-oxazol-5-ylmethylamino)benzoic acid has several advantages for use in lab experiments, including its relatively simple synthesis and its ability to inhibit specific enzymes and signaling pathways. However, 2-Chloro-5-(1,3-oxazol-5-ylmethylamino)benzoic acid also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are several future directions for research on 2-Chloro-5-(1,3-oxazol-5-ylmethylamino)benzoic acid. One potential direction is the development of 2-Chloro-5-(1,3-oxazol-5-ylmethylamino)benzoic acid-based drugs for the treatment of inflammatory diseases, cancer, and viral infections. Another potential direction is the use of 2-Chloro-5-(1,3-oxazol-5-ylmethylamino)benzoic acid as a fluorescent probe for detecting DNA damage. Further studies are also needed to fully understand the mechanism of action of 2-Chloro-5-(1,3-oxazol-5-ylmethylamino)benzoic acid and its potential toxicity.
合成法
2-Chloro-5-(1,3-oxazol-5-ylmethylamino)benzoic acid can be synthesized using a variety of methods, including the reaction of 2-chloro-5-nitrobenzoic acid with 1,3-oxazol-5-ylmethylamine, followed by reduction of the resulting nitro compound. Other methods include the reaction of 2-chloro-5-aminobenzoic acid with 1,3-oxazol-5-ylmethyl chloride or the reaction of 2-chloro-5-formylbenzoic acid with 1,3-oxazol-5-ylmethylamine.
科学的研究の応用
2-Chloro-5-(1,3-oxazol-5-ylmethylamino)benzoic acid has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to have a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects. 2-Chloro-5-(1,3-oxazol-5-ylmethylamino)benzoic acid has also been studied for its potential use as a fluorescent probe for detecting DNA damage.
特性
IUPAC Name |
2-chloro-5-(1,3-oxazol-5-ylmethylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O3/c12-10-2-1-7(3-9(10)11(15)16)14-5-8-4-13-6-17-8/h1-4,6,14H,5H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXAKFHSMEPIZPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NCC2=CN=CO2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Methyl-1-[3-(trifluoromethoxy)phenyl]sulfonylazetidin-3-ol](/img/structure/B7581932.png)

![8-(5-Chloro-2-fluorobenzoyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B7581940.png)
![1-[(4-Chlorophenyl)methyl]-3-methylazetidin-3-ol](/img/structure/B7581951.png)
![1-[2-(3-Hydroxypropyl)pyrrolidine-1-carbonyl]azetidine-3-carboxylic acid](/img/structure/B7581962.png)
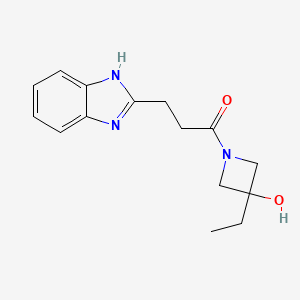
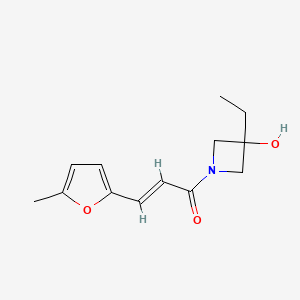
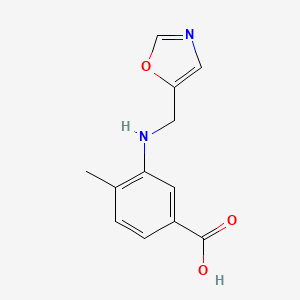
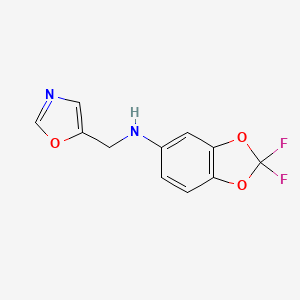
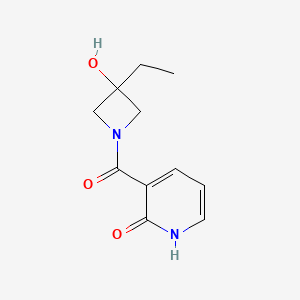
![1-[(4-Chloro-2,5-dimethylpyrazol-3-yl)methyl]-3-methylazetidin-3-ol](/img/structure/B7582018.png)
![5-Bromo-1-[2-(3-ethyl-3-hydroxyazetidin-1-yl)-2-oxoethyl]pyridin-2-one](/img/structure/B7582024.png)
